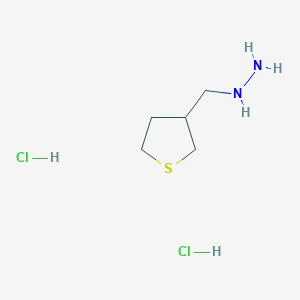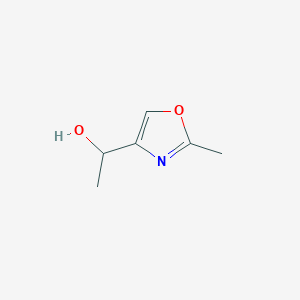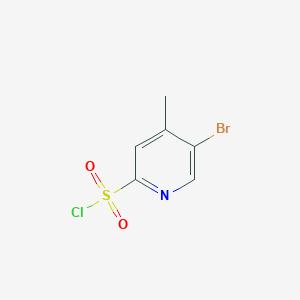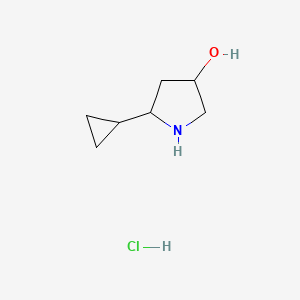
Fub-apinaca
Vue d'ensemble
Description
N-(Adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Applications De Recherche Scientifique
Metabolic Profiling
Fub-apinaca, along with other synthetic cannabinoids, has been extensively studied for its metabolism. A study conducted by Apirakkan et al. (2020) focused on the in vitro phase I metabolic profiling of synthetic cannabinoids, including Fub-apinaca. Using human liver microsome systems, the study identified the main metabolic pathways for these substances. For Fub-apinaca, it was found that the indazole carboxamide substituted with an adamantyl group is likely to produce hydroxylation of the adamantyl group as the main metabolite species (Apirakkan et al., 2020).
Drug Interactions
Another study by Kim et al. (2019) investigated the inhibitory effects of APINACA (another name for Fub-apinaca) on major human cytochrome P450s and other enzymes in human liver microsomes. This research is crucial in understanding the potential drug-drug interactions caused by Fub-apinaca. The study revealed that APINACA exhibits time-dependent inhibition of specific cytochrome P450 activities, providing insights into its interactions with other drugs (Kim et al., 2019).
Chemical Analysis and Identification
In forensic science, the detection and identification of synthetic cannabinoids like Fub-apinaca are crucial. Amato et al. (2014) reported the first detection of Fub-apinaca (AKB48/APINACA) in herbal incense seized in Italy, providing detailed structural characterization through techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance analysis. This kind of research is vital for law enforcement and public health agencies to identify and control the spread of synthetic cannabinoids (Amato et al., 2014).
Propriétés
Numéro CAS |
2180933-90-6 |
|---|---|
Formule moléculaire |
C25H26FN3O |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O/c26-20-7-5-16(6-8-20)15-29-22-4-2-1-3-21(22)23(28-29)24(30)27-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-15H2,(H,27,30) |
Clé InChI |
MWBHSNBPUSKVDD-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)


![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)







![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)
